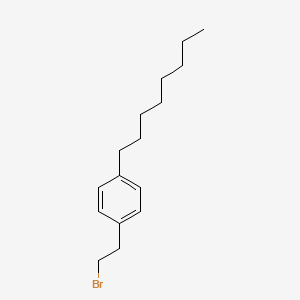

2-(4-Octylphenyl)ethyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Octylphenyl)ethyl bromide is an organic compound that belongs to the class of alkyl bromides It features a bromine atom attached to an ethyl group, which is further connected to a phenyl ring substituted with an octyl chain at the para position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Octylphenyl)ethyl bromide typically involves the bromination of 2-(4-Octylphenyl)ethanol. This reaction can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions: 2-(4-Octylphenyl)ethyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:

Nucleophilic Substitution (SN2): The bromide can be replaced by various nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH3), leading to the formation of corresponding alcohols, nitriles, or amines.

Elimination Reactions (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used, and the reactions are conducted at elevated temperatures.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include 2-(4-Octylphenyl)ethanol, 2-(4-Octylphenyl)acetonitrile, or 2-(4-Octylphenyl)ethylamine.

Elimination: The major product is 4-Octylstyrene.

科学的研究の応用

2-(4-Octylphenyl)ethyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the preparation of diverse chemical compounds.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules.

Medicine: Derivatives of this compound are explored for their potential pharmacological activities. For example, they can be used in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

作用機序

The mechanism of action of 2-(4-Octylphenyl)ethyl bromide in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the electron-donating effects of the octyl and phenyl groups, which stabilize the carbocation intermediate.

類似化合物との比較

2-(4-Octylphenyl)ethanol: The alcohol precursor to 2-(4-Octylphenyl)ethyl bromide.

4-Octylbenzyl bromide: A similar compound with the bromine atom directly attached to the benzyl position.

2-(4-Octylphenyl)acetonitrile: A nitrile derivative formed through nucleophilic substitution of the bromide.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the octyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the phenyl ring provides aromatic stability, which can influence the compound’s behavior in various chemical reactions.

生物活性

2-(4-Octylphenyl)ethyl bromide, a compound with potential biological significance, has garnered interest within scientific communities for its diverse applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

- Molecular Formula : C16H25Br

- Molecular Weight : 307.29 g/mol

- Structure : The compound features a bromine atom attached to an ethyl group, which is further linked to a phenyl ring substituted with an octyl group.

The biological activity of this compound is primarily mediated through its interaction with various cellular pathways. Key mechanisms include:

- Sphingosine-1-Phosphate (S1P) Receptor Modulation : Similar to its analogs like FTY720, this compound may influence S1P receptors, which play crucial roles in cell signaling related to immune responses and vascular integrity .

- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines by interfering with nutrient transport systems essential for cancer cell survival .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound and its analogs.

Case Studies

-

Cytotoxicity in Cancer Research :

A study demonstrated that compounds structurally related to this compound showed significant cytotoxic effects on cancer cells by downregulating glucose and amino acid transporters. This mechanism effectively "starves" the cancer cells, leading to their death at concentrations around 2 μM . -

Immunomodulatory Effects :

In vivo studies indicated that the compound could modulate immune responses by acting on S1P receptors, leading to a decrease in T lymphocyte populations. This property suggests its potential use as an immunosuppressant in conditions such as multiple sclerosis .

Future Directions

Research into this compound is still evolving. Future studies should focus on:

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

- Structural Modifications : Exploring how changes in the chemical structure can enhance or modify its biological activity.

特性

分子式 |

C16H25Br |

|---|---|

分子量 |

297.27 g/mol |

IUPAC名 |

1-(2-bromoethyl)-4-octylbenzene |

InChI |

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 |

InChIキー |

PLDICAWLDKZBFW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1=CC=C(C=C1)CCBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。